molecular formula C8H9F3O3 B13446030 3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13446030
M. Wt: 210.15 g/mol
InChI Key: ZTYWFGUXJQJZDN-UHFFFAOYSA-N
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Description

3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid is a unique chemical compound characterized by its bicyclo[1.1.1]pentane core structure. This compound is of significant interest in medicinal chemistry due to its potential applications in drug design and development. The presence of the trifluoromethoxy group enhances its chemical stability and lipophilicity, making it a valuable building block for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Trifluoromethoxy)methyl]bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . This intermediate can then undergo further functionalization to introduce the trifluoromethoxy group and the carboxylic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as flow photochemical addition and haloform reactions. These methods allow for the efficient production of the bicyclo[1.1.1]pentane core and its subsequent functionalization .

Chemical Reactions Analysis

Types of Reactions

3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the carboxylic acid moiety.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its bicyclo[1.1.1]pentane core. This core structure provides a rigid and stable framework that can interact with various biological targets, potentially modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential for bioisosteric replacement in drug design .

Properties

Molecular Formula

C8H9F3O3

Molecular Weight

210.15 g/mol

IUPAC Name

3-(trifluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C8H9F3O3/c9-8(10,11)14-4-6-1-7(2-6,3-6)5(12)13/h1-4H2,(H,12,13)

InChI Key

ZTYWFGUXJQJZDN-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C(=O)O)COC(F)(F)F

Origin of Product

United States

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